5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a complex organic compound with a unique structure that combines a sulfonyl group with a tetrahydroisoxazolo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps often include:
Formation of the tetrahydroisoxazolo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step usually involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Ethoxy and methyl group introduction: These groups can be introduced through alkylation reactions using ethyl and methyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound has a similar sulfonyl group but a different core structure.
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate: Another compound with a sulfonyl group, but with different substituents and core structure.
Uniqueness
5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-ethoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-20-14-5-4-13(8-11(14)2)22(18,19)17-7-6-15-12(10-17)9-16-21-15/h4-5,8-9H,3,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRSUYZNXPQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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